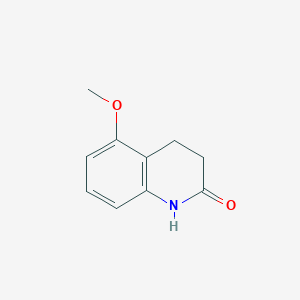

5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAVILGMVWQJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513614 | |

| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30557-06-3 | |

| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Prominence of the Dihydroquinolinone Scaffold in Medicinal Chemistry

The 3,4-dihydro-2(1H)-quinolinone moiety is a foundational structure present in a variety of pharmacologically active compounds. nih.govnih.gov This includes several drugs approved by the FDA, such as the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole. nih.govnih.gov The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by compounds that contain it. These activities range from modulating central nervous system receptors, like serotonin (B10506) and dopamine (B1211576) receptors, to inhibiting enzymes such as phosphodiesterases and antagonizing vasopressin receptors. nih.govnih.gov

The dihydroquinolinone structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new therapeutic agents. nih.gov The inherent structural features of dihydroquinolinones allow for diverse chemical modifications, enabling chemists to fine-tune their pharmacological properties to achieve desired therapeutic effects. nih.gov Researchers have successfully synthesized numerous derivatives, exploring their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.gov The ability to readily create libraries of these compounds facilitates the exploration of structure-activity relationships, a crucial aspect of drug design and development. nih.gov

Research Trajectories for 5 Methoxy 3,4 Dihydroquinolin 2 1h One and Its Derivatives

The compound 5-Methoxy-3,4-dihydroquinolin-2(1H)-one serves as a key intermediate and a central scaffold for the development of novel therapeutic agents. nih.gov Its derivatives have been the subject of intensive research, leading to the discovery of compounds with significant potential in various therapeutic areas, most notably in oncology and neuroscience.

One major research trajectory has been the development of anticancer agents. Scientists have synthesized and evaluated numerous derivatives of this compound for their ability to inhibit the growth of cancer cells. For instance, a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and tested for their cytotoxic activities. nih.gov Among them, a specific derivative demonstrated a potent inhibitory effect on the proliferation of HeLa cells and was found to inhibit tubulin polymerization, a key process in cell division. nih.gov

Another significant area of investigation is the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Derivatives of the quinolinone scaffold have been explored as inhibitors of various kinases. For example, a series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in several cancers. nih.govnih.gov One of the most promising compounds from this series, which incorporates the 5-methoxy quinoline (B57606) core, displayed a significant inhibitory concentration (IC50) against EZH2 and showed anti-viability activities against two tumor cell lines. nih.gov

The following table summarizes the biological activity of selected this compound derivatives and related compounds from various research studies.

| Compound Derivative | Target/Activity | Cell Line/Model | Potency (IC50/Ki) | Reference |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | Tubulin Polymerization Inhibition | HeLa | 1.34 µM | nih.gov |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 Inhibition | - | 1.2 µM | nih.gov |

| 4-phenoxyquinoline derivative (Compound 41) | c-Met Kinase Inhibition | HT-29, H460, A549, MKN-45, U87MG | 0.023 - 0.66 µM | researchgate.net |

Furthermore, research has extended into the field of neurodegenerative diseases. For example, novel 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov These compounds are engineered to target multiple factors implicated in the disease's progression. nih.gov Additionally, derivatives of the broader quinoline scaffold are being investigated for their potential in imaging α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov

The exploration of this compound and its analogues continues to be a vibrant area of research, with ongoing efforts to synthesize new compounds and evaluate their biological activities against a range of therapeutic targets.

Synthetic Pathways to this compound and Its Derivatives: A Review

The 3,4-dihydroquinolin-2(1H)-one framework is a significant heterocyclic motif present in numerous biologically active compounds and natural products. The introduction of a methoxy (B1213986) group at the 5-position of this scaffold can significantly influence its pharmacological properties. This article focuses exclusively on the synthetic methodologies developed for this compound and its analogues, detailing the construction of the core structure, strategies for its functionalization, and approaches for stereoselective synthesis.

Pharmacological Profile and Mechanistic Insights of 5 Methoxy 3,4 Dihydroquinolin 2 1h One Derivatives

Neuropharmacological Activities

Derivatives of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one have shown notable potential as antidepressant agents, primarily through complex interactions with sigma and serotonin (B10506) receptor systems.

A key mechanism underlying the antidepressant-like effects of certain derivatives is their activity as sigma (σ) receptor agonists. nih.gov The σ1 receptor, in particular, is a recognized target for novel antidepressant drugs. nih.govfrontiersin.org Activation of σ1 receptors can modulate intracellular calcium (Ca²⁺) signaling through interactions with inositol (B14025) trisphosphate (IP₃) receptors, a process implicated in neuroplasticity and antidepressant responses. nih.gov

Research into a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives led to the identification of compounds with significant σ receptor affinity. nih.gov Notably, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (and its mesylate salt, OPC-14523) demonstrated potent, dose-dependent antidepressant-like activity in preclinical models such as the forced swimming test in mice. nih.govnih.gov A single administration of this compound was sufficient to produce effects, whereas traditional antidepressants like imipramine (B1671792) often require repeated administration to achieve a similar outcome. nih.govnih.gov

The involvement of σ receptors in these effects was confirmed through antagonism studies. Pre-treatment with selective σ1 receptor antagonists, such as NE-100 or rimcazole, successfully blocked the antidepressant-like actions of these quinolinone derivatives, confirming that their efficacy is mediated through this pathway. nih.govnih.gov

Table 1: Selected this compound Derivative and Sigma Receptor Ligands This table is interactive. You can sort and filter the data.

| Compound Name | Class | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone | This compound Derivative | σ Receptor Agonist nih.gov | Reduces immobility time in forced swim test; effect antagonized by σ receptor antagonists. nih.gov |

| NE-100 | σ1 Receptor Antagonist | Selectively blocks σ1 receptors. nih.gov | Attenuates the behavioral effects of σ receptor agonists. nih.gov |

| Rimcazole | σ Receptor Antagonist | Antagonizes σ receptors. nih.govmedchemexpress.com | Used experimentally to block the effects of σ receptor agonists. nih.gov |

The affinity for the 5-HT1A receptor can be substantial. While specific Ki values for this compound derivatives are proprietary, studies on structurally related arylpiperazine compounds demonstrate that high affinity in the nanomolar range is achievable. For instance, various coumarin (B35378) derivatives incorporating a methoxyphenylpiperazine moiety have shown Ki values for the 5-HT1A receptor ranging from 87 nM to 96 nM. mdpi.com

The 3,4-dihydroquinolin-2(1H)-one nucleus has been explored for its potential in developing anticonvulsant drugs. researchgate.net The primary inhibitory neurotransmitter in the brain is γ-aminobutyric acid (GABA), and modulation of the GABAergic system is a well-established strategy for controlling seizures. researchgate.net

A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for anticonvulsant properties using standard in vivo models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov Among these, the compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b) displayed particularly potent anticonvulsant activity. researchgate.netnih.gov

Table 2: Anticonvulsant Activity and GABA_A Receptor Binding of a Lead Dihydroquinolinone Derivative This table is interactive. You can sort and filter the data.

| Compound/Drug | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | GABA_A Receptor Binding IC₅₀ (µM) |

|---|---|---|---|

| Compound 5b | 10.1 researchgate.netnih.gov | 9.3 researchgate.netnih.gov | 0.12 researchgate.netnih.gov |

| Carbamazepine | >10.1 | - | - |

| Ethosuximide | - | >9.3 | - |

The pathophysiology of schizophrenia and psychosis is complex, involving dysregulation in multiple neurotransmitter systems, primarily dopamine (B1211576) and serotonin. nih.gov Atypical antipsychotic drugs often exhibit a multi-target profile, interacting with a range of aminergic G protein-coupled receptors (GPCRs), including dopamine (D₂, D₃) and serotonin (e.g., 5-HT₂A, 5-HT₇) receptors. nih.govnih.gov

Derivatives built on similar heterocyclic scaffolds with piperidine (B6355638) linkers have been identified as multi-target ligands of aminergic GPCRs with potential antipsychotic activity. nih.gov For example, the compound N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) was shown to have an atypical antipsychotic profile. nih.gov Its mechanism involves interaction with multiple aminergic GPCRs, anchored by an electrostatic interaction between the ligand's protonatable nitrogen atom and a highly conserved aspartate residue (Asp 3.32) within the receptors' transmembrane domain. nih.gov This multi-receptor binding profile is believed to contribute to the therapeutic efficacy against both positive and negative symptoms of psychosis while potentially mitigating side effects.

Cognitive impairment is a core symptom of several neuropsychiatric and neurodegenerative disorders. Agents that can enhance cognitive functions, such as memory and learning, are of significant therapeutic interest.

Research into multi-target GPCR ligands has revealed potential pro-cognitive effects. The compound D2AAK4, in addition to its antipsychotic-like activity, was found to improve memory consolidation in the passive avoidance test in animal models. nih.gov This finding suggests that by modulating specific aminergic GPCRs, these types of compounds can have a beneficial impact on cognitive processes. The ability to enhance memory consolidation points to a potential therapeutic application for conditions characterized by cognitive deficits.

Antidepressant Activity and Associated Receptor Modulation

Anticancer and Cytotoxic Activities

The quest for novel and more effective anticancer agents has led researchers to explore a wide variety of synthetic scaffolds, with derivatives of this compound emerging as a promising class of compounds. These molecules have demonstrated significant cytotoxic effects against various cancer cell lines, operating through diverse and specific molecular mechanisms. Their therapeutic potential stems from their ability to interact with key biological targets involved in cancer cell proliferation, survival, and angiogenesis.

Derivatives based on the quinoline (B57606) and related quinazolinone scaffolds have shown potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov VEGFR-2 is a critical transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com By blocking the VEGFR-2 signaling cascade, these compounds can effectively inhibit cancer cell proliferation and survival. mdpi.com

Research has identified several quinoline and quinazolinone derivatives with significant VEGFR-2 inhibitory activity. For instance, a series of quinoline–thiazolidine-4-one urea (B33335) derivatives were developed as potent VEGFR-2 inhibitors. nih.gov Similarly, new series of quinoxalin-2(1H)-one derivatives, which are structural isomers of dihydroquinolinones, were designed as analogues of the approved anticancer drugs lenvatinib (B1674733) and sorafenib. nih.gov These compounds exhibited potent cytotoxic activity against liver, colorectal, and breast cancer cell lines. nih.gov One study highlighted that a compound with a 3-methoxy-4-hydroxyphenyl ring showed the strongest VEGFR-2 inhibitory activity, with an IC₅₀ value of 0.19 nM. nih.gov

Beyond VEGFR-2, other molecular pathways are also targeted. A series of 5-methoxyquinoline (B23529) derivatives were evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often over-activated in many cancers. mdpi.com The derivative 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) was identified as the most active, with an IC₅₀ of 1.2 μM against EZH2 and potent anti-viability activity against HCT15 colon cancer and MDA-MB-231 breast cancer cell lines. mdpi.com

The cytotoxic effects of these derivatives have been documented across a broad spectrum of cancer cells. Tetrahydroquinolinone derivatives have demonstrated potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines, triggering cell death through apoptosis. nih.gov A related naphthoquinone derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ), showed significant antitumor activity against both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov

| Compound/Derivative Class | Target Pathway/Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Quinoxaline-2(1H)-one derivative (Compound 26) | VEGFR-2 | 0.19 nM | nih.gov |

| Isatin derivative (Compound 46) | VEGFR-2 | 69.1 nM | nih.gov |

| 5-methoxyquinoline derivative (Compound 5k) | EZH2 | 1.2 μM | mdpi.com |

| Compound 5k | MDA-MB-231 (Breast Cancer) | 2.45 μM | mdpi.com |

| Compound 5k | HCT15 (Colon Cancer) | 5.6 μM | mdpi.com |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung Cancer) & HTC-116 (Colon Cancer) | Potent Cytotoxicity | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP (Prostate Cancer) | 1.0 μM | nih.gov |

| DCDMNQ | PC-3 (Prostate Cancer) | 1.5 μM | nih.gov |

A significant mechanism contributing to the anticancer profile of this compound derivatives is their function as Microtubule Targeting Agents (MTAs). Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape maintenance. nih.govresearchgate.net MTAs disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. nih.gov These agents are broadly classified as either microtubule-destabilizing or -stabilizing agents. nih.gov

Derivatives of dihydroquinolinone and its related heterocyclic systems, such as dihydroquinoxalin-2(1H)-ones and quinazolinones, have been identified as potent inhibitors of tubulin polymerization, a key process in microtubule formation. nih.govrsc.org These compounds often act by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov For example, a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) , was identified as a novel tubulin polymerization inhibitor that targets this site. nih.gov It exhibited potent cytotoxicity with low nanomolar GI₅₀ values (1.9–3.2 nM) against several human tumor cell lines and inhibited tubulin polymerization with an IC₅₀ value of 0.77 μM. nih.gov

Structure-activity relationship studies have revealed that the methoxy (B1213986) group is a crucial feature for this activity. nih.govrsc.org In a series of 2-styrylquinazolin-4(3H)-ones, the position of the methoxy group on the styryl ring influenced both cytotoxicity and tubulin polymerization inhibition. rsc.org The ortho-methoxy derivative (2-(2-methoxystyryl)quinazolin-4(3H)-one, 64) was a potent inhibitor, while moving the methoxy group to the meta or para position resulted in a reduction in activity. rsc.org These findings underscore the potential of methoxy-substituted quinolinone-type scaffolds as a source of new MTAs for cancer therapy.

| Compound/Derivative Class | Mechanism | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) | Inhibition of tubulin polymerization | 0.77 μM | nih.gov |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c) | Inhibition of tubulin polymerization | 3.1 +/- 0.4 μM | nih.gov |

| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | Inhibition of tubulin polymerization | Sub-micromolar cytotoxicity, significant inhibition | rsc.org |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | Complete inhibition of tubulin polymerization | <50 nM cytotoxicity against various cell lines | rsc.org |

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer properties, derivatives of the this compound scaffold and related structures have been investigated for a range of other biological activities, including antimicrobial, antifungal, antiparasitic, and anti-inflammatory effects.

The quinazolinone core, structurally related to quinolinones, has been a foundation for developing agents with a broad spectrum of antimicrobial activities. nih.gov Studies on various quinazolinone derivatives have demonstrated notable efficacy against both bacteria and fungi. These compounds have shown more significant bacteriostatic (inhibiting growth) rather than bactericidal (killing) activity, particularly against Gram-negative bacteria. nih.gov

In terms of antifungal properties, these derivatives have displayed significant potency. Fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives were active against Candida albicans and Aspergillus niger at concentrations of 32 or 64 μg/ml. nih.gov Similarly, indole (B1671886) derivatives, which share a bicyclic heterocyclic structure, have also been explored. One study found that 5-Chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole (1c) was the most active derivative against a panel of microbes, with a minimum inhibitory concentration (MIC) ranging from 9.9 to 12.5 μg/mL. researchgate.net While some related heterocyclic systems, like certain spirooxindole-pyrrolines, showed antifungal properties, they did not exhibit significant antibacterial activity, indicating that structural variations are key to the specific antimicrobial spectrum. benthamscience.com

| Compound/Derivative Class | Target Microorganism | Reported Activity (MIC) | Source |

|---|---|---|---|

| Fused pyrolo-quinazolinones (8, 9, 10) | C. albicans, A. niger | 32 or 64 μg/ml | nih.gov |

| Fused pyridazine-quinazolinones (2, 3) | A. niger, C. albicans | 32 μg/ml | nih.gov |

| 5-Chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole (1c) | S. aureus, S. epidermidis, E. coli | 9.9 to 12.5 μg/mL | researchgate.net |

The quinoline ring is a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a classic example. This has spurred investigations into novel quinoline-based derivatives to combat drug-resistant strains of parasites, particularly Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov A rational approach has been the design of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. nih.gov

One study focused on the synthesis of 4-aminoquinoline-triazolopyrimidine hybrids. These compounds were tested for their in-vitro antiplasmodial potential against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains. nih.gov The results were promising, with the hybrid compound 8e emerging as the most potent in the series, exhibiting an IC₅₀ of 0.20 μM against the resistant W2 strain. nih.gov Mechanistic studies suggest that these hybrids may target the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an enzyme essential for pyrimidine (B1678525) synthesis in the parasite, making it a viable drug target. nih.gov

| Compound | P. falciparum Strain | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Hybrid Compound 8e | W2 (Chloroquine-Resistant) | 0.20 μM | nih.gov |

Chronic inflammation is a key factor in the pathophysiology of many diseases. Methoxy-substituted aromatic compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Although direct studies on this compound are limited, research on structurally related molecules provides insight into potential mechanisms.

Synthetic chalcone (B49325) derivatives containing methoxy groups have been shown to exert potent anti-inflammatory effects. One such derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone , was found to induce the expression and activity of Heme Oxygenase-1 (HO-1), an enzyme that protects cells from inflammatory stress. nih.gov This induction was accompanied by a reduction in pro-inflammatory mediators like COX-2 and iNOS, and an attenuation of NF-κB activity. nih.gov Another methoxy chalcone derivative, DK-139 , was shown to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response by inhibiting the Akt/NF-κB pathway in microglial cells. researchgate.net Furthermore, methoxy derivatives of resveratrol (B1683913) were reported to suppress inflammation in macrophages by inhibiting both the MAPK and NF-κB signaling pathways. nih.gov These studies collectively suggest that methoxy-substituted quinolinone derivatives could exert anti-inflammatory effects by targeting central nodes of the inflammatory response, such as the NF-κB, MAPK, and HO-1 pathways.

Structure-Activity Relationships (SAR) and Ligand-Target Interactions

The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The structure-activity relationships (SAR) of derivatives based on this scaffold reveal that substitutions on the aromatic ring and the heterocyclic core significantly influence their pharmacological profiles. For instance, in the context of cyclin-dependent kinase 5 (CDK5) inhibitors, a series of 3,4-dihydroquinazolin-2(1H)-ones, structurally related to dihydroquinolinones, were designed based on co-crystallographic data of an acyclic urea inhibitor with the CDK2 enzyme. nih.gov This highlights the importance of the core structure in orienting substituents for optimal interaction with the target protein.

Aryl substitutions on the quinoline skeleton are known to enhance lipophilicity, which can lead to increased cell permeability—a critical factor in drug design. mdpi.com The nature and position of these aryl groups, along with other substituents, dictate the molecule's interaction with its biological target. Molecular interactions such as hydrogen bonds, halogen bonds, and lipophilic contacts are crucial for binding affinity. nih.gov Ligands often interact with the protein backbone, for example by forming hydrogen bonds with hinge region residues in kinases. nih.gov

In some cases, the quinoline core itself can be chemically reactive. For example, certain 4-O-aryl quinoline derivatives have been shown to undergo conjugation with glutathione (B108866) (GSH), leading to the displacement of the O-aryl moiety. researchgate.net This type of metabolic reaction can result in the formation of various conjugates, which may have different biological activities or be part of a detoxification pathway. researchgate.net The electronic properties of the substituents on the quinoline ring can affect the rate of such nucleophilic substitution reactions. researchgate.net

| Derivative Class | Key SAR Finding | Potential Impact |

| 3,4-Dihydroquinazolin-2(1H)-ones | Core structure facilitates design of potent CDK5 inhibitors. nih.gov | Guides design of selective kinase inhibitors for neurodegenerative diseases. nih.gov |

| 2,4-Diarylquinolines | Aryl substitution increases lipophilicity. mdpi.com | Enhances cell permeability and potential for oral bioavailability. mdpi.com |

| 4-O-Aryl quinolines | Susceptible to GSH conjugation. researchgate.net | Influences metabolic stability and potential for drug-drug interactions. researchgate.net |

Influence of Methoxy Substitution on Biological Activity and Reactivity

The methoxy group is a common substituent in natural products and synthetic drugs, where it can profoundly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its presence on the 5-position of the dihydroquinolin-2(1H)-one ring is expected to modulate both the electronic and steric properties of the molecule.

Biological Activity: The methoxy group, being an electron-donating substituent, can influence the biological activity of the dihydroquinolinone core. In synthetic procedures for dihydroquinolin-2(1H)-ones, N-arylcinnamamides bearing electron-donating groups on the phenyl ring have been observed to produce higher yields, suggesting that the electronic nature of the substituent impacts reactivity and stability. mdpi.com Specifically, substrates with two electron-donating methoxy groups in the aniline (B41778) ring afforded higher yields compared to those with one or no methoxy substituent. mdpi.com In other heterocyclic systems, the addition of a methoxy group has been shown to increase solubility, a desirable property for drug candidates. ui.ac.id For example, methoxy-substituted benzoquinones showed a higher partition coefficient (log P) in an n-octanol/water system compared to the parent compound, indicating increased lipophilicity and potentially better membrane permeability. ui.ac.id

Reactivity: The reactivity of the dihydroquinolinone scaffold is also affected by methoxy substitution. The methoxy group can direct the course of electrophilic substitution reactions on the aromatic ring. doi.org Its electron-donating nature activates the ring, potentially influencing the sites of further functionalization. The reactivity of the lactam moiety within the dihydroquinolinone ring system can also be modulated. The presence of substituents on the aromatic part of the molecule can influence the reactivity of the heterocyclic ring, for example, in reactions involving the enolate form. researchgate.net In related furanone systems, 5-methoxy-3,4-dihalo-2(5H)-furanones are versatile reactants where the methoxy group influences the outcome of reactions with various nucleophiles. mdpi.com

| Property | Influence of Methoxy Group | Example/Observation |

| Synthetic Yield | Electron-donating groups like methoxy can increase reaction yields. mdpi.com | N-arylcinnamamides with methoxy groups gave higher yields of dihydroquinolinones. mdpi.com |

| Solubility | Can increase solubility and lipophilicity. ui.ac.id | Methoxy-substituted benzoquinones showed higher log P values than the parent thymoquinone. ui.ac.id |

| Reactivity | Activates the aromatic ring for electrophilic substitution. doi.org | The interaction between methoxy and other substituents dictates isomer distribution in aromatic compounds. doi.org |

| Chemical Transformation | Can serve as a handle or directing group in multi-step synthesis. mdpi.com | 5-Methoxy-3,4-dihalogeno-2(5H)-furanone reacts with various nucleophiles to form complex derivatives. mdpi.com |

Conformational Analysis and Pharmacophore Elucidation

Conformational Analysis: The three-dimensional shape of this compound and its derivatives is critical for their interaction with biological targets. The dihydroquinolinone core is not planar; the saturated part of the heterocyclic ring can adopt different conformations. X-ray diffraction studies on related dihydroquinolin-4(1H)-one derivatives show that the dihydro-pyridone ring typically adopts a distorted conformation, such as a sofa or twisted-boat form. scielo.br In N-acylated tetrahydroquinoline derivatives, the substituents on the heterocyclic ring often adopt pseudo-equatorial conformations to minimize steric hindrance. mdpi.com

The orientation of the 5-methoxy group relative to the plane of the aromatic ring is also an important conformational feature. nih.gov In a related structure, 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the plane of the indole ring and the plane of the trimethoxyphenyl ring make a significant dihedral angle of 45.35 (5)°. researchgate.net The methoxy group itself can exhibit rotational flexibility. Computational studies on 5,6-dimethoxy-1-indanone (B192829) have shown that the methoxy groups can have different preferred orientations, which can be influenced by crystal packing forces. nih.gov For this compound, the conformation would be determined by the interplay between the steric bulk of the methoxy group and the puckering of the adjacent saturated ring.

Pharmacophore Elucidation: Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a series of dihydroquinolinone derivatives would typically include features such as hydrogen bond donors (e.g., the N-H group of the lactam), hydrogen bond acceptors (e.g., the carbonyl oxygen), and hydrophobic or aromatic regions (the benzene (B151609) ring). semanticscholar.orgresearchgate.net

For example, a pharmacophore model developed for a series of dihydroxychalcone inhibitors of 5-lipoxygenase and cyclooxygenase included electron-donating substituents as a feature that enhances activity. researchgate.net Similarly, a model for derivatives of this compound would likely position the methoxy group in a region where its electronic and steric properties contribute favorably to binding. The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions. nih.gov The development of such a model would be crucial for the virtual screening of chemical databases to identify new, potent, and selective ligands based on the this compound scaffold. semanticscholar.org

| Analysis Type | Key Findings for Dihydroquinolinone-like Scaffolds | Relevance to this compound |

| Conformational Analysis | Heterocyclic ring adopts non-planar conformations (e.g., sofa, twist-boat). scielo.br | The saturated ring will be puckered, influencing the overall molecular shape. |

| Substituents often prefer pseudo-equatorial positions. mdpi.com | The spatial arrangement of any additional substituents will be key to receptor fit. | |

| Methoxy group orientation is flexible and influenced by its environment. nih.govresearchgate.net | The dihedral angle of the methoxy group will be a critical parameter for binding. | |

| Pharmacophore Elucidation | Models typically include H-bond donors/acceptors and hydrophobic regions. semanticscholar.orgresearchgate.net | The N-H, C=O, and benzene ring are key pharmacophoric features. |

| Electron-donating groups can be a positive feature for activity. researchgate.net | The 5-methoxy group would be an important feature in a predictive pharmacophore model. |

Theoretical and Computational Chemistry Applications in the Study of 5 Methoxy 3,4 Dihydroquinolin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. eurjchem.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital containing the most loosely held electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons, thus acting as an electron acceptor. eurjchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can be employed to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the quinolinone core, particularly the carbonyl group.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and representative of what might be expected from DFT calculations for a molecule of this type.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the potential biological targets of this compound. Given that structurally related quinolinone derivatives, such as aripiprazole, are known to interact with dopamine (B1211576) receptors, these receptors are logical targets for docking studies. mdpi.com

In a typical docking simulation, a 3D model of the target receptor (e.g., the dopamine D2 receptor) is used as a binding site for the ligand. The simulation software then calculates the most favorable binding poses and assigns a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov These scores help in ranking potential drug candidates.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov For this compound, MD simulations could reveal how the methoxy (B1213986) group and the lactam moiety contribute to the binding and stabilization within the receptor active site.

Table 2: Illustrative Molecular Docking Results for this compound with the Dopamine D2 Receptor

| Parameter | Illustrative Finding | Implication for Binding |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Suggests a strong and favorable interaction with the receptor. |

| Key Interacting Residues | Asp114, Ser193, Phe389 | Highlights the specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Asp114, π-π stacking with Phe389 | Elucidates the nature of the chemical forces driving the interaction. |

Note: The data presented here are for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

Prediction of Reactivity and Tautomeric Equilibria

Computational methods are highly effective in predicting the chemical reactivity of molecules. By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and frontier orbital densities, one can identify the most reactive sites within this compound. The molecular electrostatic potential (MEP) map, for instance, visually represents the electron density distribution, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). nih.gov

Furthermore, this compound can potentially exist in different tautomeric forms. The quinolinone structure contains a lactam-lactim tautomeric system, where the hydrogen atom can migrate from the nitrogen to the carbonyl oxygen. Theoretical calculations can predict the relative energies of these tautomers, thereby determining the predominant form under different conditions. The more stable tautomer is the one with the lower calculated total energy. rsc.org

In Silico Screening and Drug Design Strategies

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov The structure of this compound can serve as a scaffold or starting point for such screening efforts. By modifying its structure with different functional groups, a library of virtual derivatives can be created.

These derivatives can then be subjected to high-throughput virtual screening, where they are docked into the active site of a target receptor. This process allows for the rapid identification of derivatives with potentially improved binding affinities or other desirable properties. nih.gov This strategy accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. For example, derivatives of this compound could be designed to enhance selectivity for a particular dopamine receptor subtype, which is a key goal in the development of new antipsychotic or neurological drugs. mssm.edu

Naturally Occurring 3,4 Dihydroquinolin 2 1h One Derivatives

Isolation and Characterization from Microbial Sources (e.g., Streptomyces sp.)

Microorganisms, including bacteria and fungi, are prolific producers of secondary metabolites, including alkaloids with the 3,4-dihydroquinolin-2(1H)-one skeleton. bohrium.comwikipedia.org Actinomycetes, especially those of the Streptomyces genus, are of particular interest for yielding such bioactive compounds. bohrium.com

A notable example is the isolation of three dihydroquinolin-2-one derivatives from an extremophilic Streptomyces sp. (strain LGE21) derived from the plant Lemna gibba. researchgate.netresearchgate.net The structures of these compounds were elucidated using extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net These isolated metabolites, however, showed only weak cytotoxic and antimicrobial activities. researchgate.net

| Compound Name | Structure | Source |

| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. LGE21 researchgate.net | |

| 3,4-Dihydro-1H-quinolin-2-one | Streptomyces sp. LGE21 researchgate.net | |

| 8-Methoxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. LGE21 researchgate.net |

Fungi of the genera Penicillium and Aspergillus are also significant sources of complex quinolinone alkaloids. core.ac.uknih.gov For instance, the Yaequinolones, a family of insecticidal antibiotics, were isolated from Penicillium sp. tandfonline.commdpi.com These compounds typically feature a 3,4-dioxygenated 4-aryl-quinolin-2(1H)-one core. nih.govacs.org Peniprequinolone is another example of a quinolinone alkaloid frequently found in fungal sources. bohrium.com Fungi derived from marine environments, such as the gorgonian coral-derived fungus Scopulariopsis sp., have been found to produce dihydroquinolin-2-one-containing alkaloids with potent antifouling activity. researchgate.nettandfonline.com

Proposed Biosynthetic Pathways

The biosynthesis of the quinoline (B57606) alkaloid framework generally originates from amino acid precursors. wikipedia.orgfrontiersin.org For many quinoline alkaloids, the biosynthetic pathway starts with tryptophan, which is converted to anthranilic acid. wikipedia.orgyoutube.com

A proposed pathway suggests that quinoline alkaloids are formed through the condensation of 3-hydroxyanthranilic acid (a metabolite of tryptophan) with malonyl-SCoA, which is followed by cyclization to form the quinoline ring system. researchgate.netresearchgate.net

For more complex quinolinone alkaloids, such as the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-ones produced by fungi, a more intricate pathway has been proposed. core.ac.uk This pathway is believed to involve the following key stages:

Assembly of Benzodiazepinedione Precursors : The pathway initiates with the condensation of anthranilic acid and a second amino acid, such as phenylalanine or tyrosine. This leads to the formation of a benzodiazepinedione skeleton, like cyclopeptin. core.ac.uk

Rearrangement to Quinolone Core : The benzodiazepinedione skeleton undergoes a rearrangement to form the fundamental quinolin-2(1H)-one structure. core.ac.uk

Oxidative Modifications : Subsequent enzymatic steps, including hydroxylations at various positions (e.g., C-4 and C-5) and epoxidation, install the characteristic oxygenated functions. core.ac.ukresearchgate.net

Prenylation : A prenyl group is often added to the quinolone core, a common modification in fungal secondary metabolites. core.ac.uk

Further Modifications : Additional enzymatic reactions can modify the prenyl side chain to create the diverse array of natural products observed in this family, such as the Yaequinolones. core.ac.uk

Comparative Analysis of Natural and Synthetic Analogs

Both natural and synthetic compounds featuring the 3,4-dihydro-2(1H)-quinolinone scaffold have been extensively studied. researchgate.nettandfonline.com A comparison reveals fundamental differences in structural complexity, substitution patterns, and biological objectives.

Natural analogs, particularly those from microbial sources, often exhibit significant structural diversity and stereochemical complexity, features that have been evolutionarily refined to interact with biological macromolecules. nih.gov For example, simple derivatives like those from Streptomyces sp. have minimal substitutions, researchgate.net while others like the Yaequinolones possess elaborate terpenoid side chains attached to a heavily oxygenated quinolinone core. nih.govacs.org These natural products often display broad biological activities, including antimicrobial, insecticidal, or general cytotoxic effects. researchgate.nettandfonline.comnih.gov

In contrast, synthetic analogs are typically the result of targeted design aimed at optimizing interaction with a specific biological target for therapeutic purposes. researchgate.netnih.gov Synthetic strategies allow for the systematic modification of the dihydroquinolinone scaffold to explore structure-activity relationships. nih.govnih.gov This has led to the development of potent and selective inhibitors of various enzymes and receptors. For example, synthetic derivatives have been created as p38 MAP kinase inhibitors, anticonvulsants, and carbonic anhydrase inhibitors. researchgate.netresearchgate.netnih.gov These synthetic compounds often incorporate functionalities like specific aryl groups, peptide fragments, or other pharmacophores that are not commonly seen in their natural counterparts but are crucial for achieving high affinity and selectivity for their intended targets. nih.govnih.gov

| Feature | Natural 3,4-Dihydroquinolin-2(1H)-one Analogs | Synthetic 3,4-Dihydroquinolin-2(1H)-one Analogs |

| Origin | Microbial (e.g., Streptomyces, Penicillium) and plant sources. bohrium.comcore.ac.ukresearchgate.net | Laboratory chemical synthesis. mdpi.comorganic-chemistry.org |

| Structural Complexity | Often high, with multiple stereocenters and complex ring systems or side chains (e.g., Yaequinolones). nih.govacs.orgnih.gov | Varies from simple to complex, but often designed for modular synthesis; may have lower stereochemical content than natural products. nih.govnih.gov |

| Substitution Pattern | Hydroxyl, methoxy (B1213986), and complex terpenoid or polyketide-derived moieties are common. researchgate.nettandfonline.com | Targeted incorporation of specific pharmacophores (e.g., peptides, sulfonamides, specific aryl groups) to interact with defined biological targets. nih.govnih.gov |

| Biological Activity | Often broad (e.g., antimicrobial, insecticidal, general cytotoxicity). researchgate.nettandfonline.comnih.gov | Typically highly specific and potent for a particular enzyme or receptor (e.g., kinase inhibition, receptor antagonism). researchgate.netnih.gov |

| Example Compound | 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one (from Streptomyces sp.) researchgate.net | 7-((5-(Pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (synthetic anticonvulsant) researchgate.net |

Future Perspectives and Research Directions for 5 Methoxy 3,4 Dihydroquinolin 2 1h One

Exploration of Novel Therapeutic Applications

The dihydroquinolin-2(1H)-one framework is a recognized "privileged structure" in medicinal chemistry, present in numerous bioactive natural products and synthetic compounds. While specific applications for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one are still emerging, the broader class of dihydroquinolinones has shown a wide array of pharmacological activities, suggesting fertile ground for future investigation.

Derivatives of the quinolinone core have been identified as potent inhibitors of various biological targets. For instance, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have demonstrated significant anti-cancer activity by inhibiting tubulin polymerization. nih.gov Specifically, certain compounds in this class have shown strong inhibitory effects against HeLa tumor cell lines. nih.gov Furthermore, the 5-methoxyquinoline (B23529) structure has been a key element in the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in many cancers. One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed potent EZH2 inhibition and anti-viability activity against tumor cell lines. mdpi.com

These findings suggest that this compound could serve as a valuable starting scaffold for developing novel therapeutics in oncology. Future research should focus on screening this compound and its derivatives against a panel of cancer cell lines and specific molecular targets, such as kinases and histone-modifying enzymes. Exploration into its potential as an antiviral, antibiotic, or anti-inflammatory agent is also warranted, given the broad bioactivity of the parent structure. mdpi.com

Table 1: Investigated Therapeutic Targets for the Dihydroquinolinone Scaffold PRESS TO INTERACT

| Therapeutic Area | Specific Target/Application | Finding |

| Oncology | Tubulin Polymerization Inhibition | Novel quinoline-sulfonamide derivatives showed potent inhibitory activity against HeLa cells. nih.gov |

| Oncology | EZH2 Inhibition | A 5-methoxyquinoline derivative was identified as a potent inhibitor of EZH2, showing activity against HCT15 and MDA-MB-231 cancer cell lines. mdpi.com |

| Antiviral | HIV-1 Reverse Transcriptase | Certain functionalized dihydroquinolin-2(1H)-ones have demonstrated improved activity against mutant HIV-1 viruses. mdpi.com |

| Cardiovascular | Atherosclerosis Treatment | (+)-Scandine, a natural product containing the dihydroquinolinone skeleton, has been used in atherosclerosis treatment. mdpi.com |

Advanced Synthetic Methodologies and Green Chemistry Approaches

The synthesis of dihydroquinolin-2(1H)-ones has been an area of active research, with numerous methods developed to improve efficiency, yield, and stereoselectivity. mdpi.com Traditional methods often require harsh conditions or expensive catalysts. Future efforts will likely concentrate on developing more sophisticated and environmentally benign synthetic routes.

Recent advancements include domino reactions, which allow for the construction of complex molecules like 1,2,3,4-tetrahydroquinolines and 2,3-dihydro-4(1H)-quinolinones in a single operation, enhancing atom economy and reducing waste. nih.gov Metal-free protocols, such as those using K₂S₂O₈ as an oxidant for the tandem cyclization of N-arylcinnamamides, represent a significant step towards greener synthesis. mdpi.com

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of solvent-free reaction conditions, natural catalysts, and energy-efficient methods like mechanochemical synthesis (ball-milling). rsc.orgresearchgate.net For example, a green synthesis of dihydropyrimidin-2(1H)-ones has been achieved using cuttlebone as a natural, reusable catalyst under solvent-free conditions. researchgate.net Adopting similar strategies for this compound could lead to more sustainable and cost-effective production processes. Future research should explore one-pot, multi-component reactions and the use of novel, recyclable catalysts to synthesize this compound and its derivatives. rsc.org

Table 2: Comparison of Synthetic Approaches for Dihydroquinolinone Skeletons PRESS TO INTERACT

| Synthetic Method | Key Features | Advantages |

| Domino Reactions | Multi-step sequences in a single operation. nih.gov | High atom economy, reduced waste, high efficiency. nih.gov |

| Metal-Free Cyclization | Uses oxidants like K₂S₂O₈ instead of transition metals. mdpi.com | Avoids metal contamination, potentially milder conditions. mdpi.com |

| Mechanochemical Synthesis | Solvent-free synthesis using ball-milling. rsc.org | Eco-friendly, cost-effective, mild reaction conditions. rsc.org |

| Natural Catalysts | Employs natural materials like cuttlebone as catalysts. researchgate.net | Green, reusable, and efficient for certain heterocyclic syntheses. researchgate.net |

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidating the biological effects of this compound. frontiersin.orgvt.edu

Multi-omics integration can provide a comprehensive picture of how a compound affects cellular pathways and networks. nih.govnih.gov For instance, proteomics can identify the specific proteins that bind to the compound, while transcriptomics can reveal changes in gene expression in response to treatment. Metabolomics can then show the downstream effects on cellular metabolism. mdpi.com

While specific omics studies on this compound are not yet widely reported, the application of these technologies to medicinal plant research and drug discovery is well-established. frontiersin.orgvt.edu Future research could involve treating cancer cells with this compound and performing a multi-omics analysis to:

Identify its primary molecular target(s).

Map the signaling pathways it modulates.

Discover potential biomarkers for predicting treatment response.

Uncover mechanisms of resistance.

Platforms like OmicsNet and NetworkAnalyst can be used to integrate and visualize the complex datasets generated from these experiments, helping researchers to build a holistic understanding of the compound's biological activity. mdpi.com

Development of Prodrugs and Delivery Systems

Even a highly potent compound can fail if it has poor pharmacokinetic properties, such as low solubility or poor absorption. Prodrug strategies are a well-established method for overcoming these challenges by masking or modifying functional groups to improve drug delivery. rsc.org The development of prodrugs has been a successful approach for numerous approved drugs, enhancing properties like membrane permeability, reducing first-pass metabolism, and enabling targeted delivery. rsc.orgnih.gov

The structure of this compound, with its secondary amide (lactam) nitrogen, presents an opportunity for prodrug design. This site could be modified with various promoieties, such as amino acids or esters, to enhance its biopharmaceutical properties. nih.govmdpi.com For example, dipeptide monoester prodrugs of other anticancer agents have been shown to improve membrane permeability and result in higher plasma concentrations. mdpi.com

Future research in this area should focus on the rational design and synthesis of prodrugs of this compound. These efforts would involve:

Synthesis: Creating a library of prodrugs with different promoieties.

Evaluation: Studying their chemical stability and rates of conversion back to the active parent compound in vitro. nih.gov

Pharmacokinetic Testing: Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of promising candidates in vivo. nih.govnih.gov

By converting this compound into a more "drug-like" molecule, these strategies could significantly enhance its therapeutic potential and viability as a clinical candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methoxy-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via intramolecular Friedel-Crafts alkylation of appropriately substituted precursors (e.g., N-arylacrylamides) under catalytic conditions. Photoredox cyclization using metal-free catalysts (e.g., PhF solvent with aldehydes) achieves regioselectivity in alkyl-substituted derivatives . For scalability, Pd/C or Raney nickel-mediated nitro-group reductions (e.g., converting nitro intermediates to amines) improve yields up to 98% under hydrogenation .

- Key Variables : Solvent polarity, catalyst type (e.g., Pd vs. Ni), and temperature (room temp vs. reflux) critically affect cyclization efficiency.

Q. How can researchers characterize the stability of this compound under varying storage and experimental conditions?

- Methodology : Stability assays should include:

- Oxidative Stability : Monitor degradation via HPLC under strong oxidizers (e.g., H₂O₂) to identify vulnerable positions (e.g., methoxy or carbonyl groups) .

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds.

- pH Sensitivity : Test solubility and structural integrity in buffers (pH 3–10) using UV-Vis spectroscopy .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models, with GABA receptor binding affinity assays (e.g., competitive displacement using [³H]-muscimol) .

- Anticancer Potential : MTT assays against glioblastoma (U87) or breast cancer (MCF-7) cell lines, followed by VEGFR2 kinase inhibition studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkyl chain elongation) impact the compound’s affinity for sigma receptors and NMDA subunits?

- Methodology :

- SAR Studies : Introduce substituents (e.g., 3-chlorophenyl or pyrrolidine groups) and compare binding affinities via radioligand assays (e.g., [³H]-DTG displacement for sigma receptors) .

- Computational Docking : Use AutoDock Vina to model interactions with GluN2b NMDA subunits; validate with mutagenesis (e.g., alanine scanning of receptor binding pockets) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. neuroprotective effects)?

- Methodology :

- Comparative Profiling : Test the compound alongside analogs (e.g., 5-hydroxy or 7-bromo derivatives) in parallel assays (e.g., forced-swim tests for antidepressants vs. rotarod for anticonvulsants) .

- Dose-Response Analysis : Identify biphasic effects (e.g., pro-convulsant activity at high doses) using logistic regression models .

Q. What computational strategies predict the compound’s efficacy as a VEGFR2 inhibitor in glioblastoma?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding persistence (50–100 ns trajectories) of 5-methoxy derivatives to VEGFR2’s ATP-binding pocket (PDB: 4AG8) .

- Free Energy Calculations : Use MM-GBSA to rank substituent effects (e.g., methoxy vs. hydroxy groups) on binding ΔG .

- Validation : Correlate in silico predictions with in vitro kinase inhibition (IC₅₀) and tumor spheroid penetration assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.